molecular formula C6H6N2 B14617385 (Prop-1-en-1-yl)propanedinitrile CAS No. 59707-13-0

(Prop-1-en-1-yl)propanedinitrile

Cat. No.: B14617385
CAS No.: 59707-13-0
M. Wt: 106.13 g/mol
InChI Key: JPZSPLLXMCDSED-UHFFFAOYSA-N
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Description

(Prop-1-en-1-yl)propanedinitrile is an organic compound with the molecular formula C6H6N2. It is characterized by the presence of a prop-1-en-1-yl group attached to a propanedinitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-1-en-1-yl)propanedinitrile can be achieved through several methods. One common approach involves the reaction of acrylonitrile with malononitrile under basic conditions. The reaction typically proceeds as follows:

    Reactants: Acrylonitrile and malononitrile.

    Catalyst: A base such as sodium ethoxide or potassium tert-butoxide.

    Solvent: Anhydrous ethanol or another suitable solvent.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

(Prop-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

(Prop-1-en-1-yl)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Prop-1-en-1-yl)propanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Acrylonitrile: Similar in structure but lacks the additional nitrile group.

    Malononitrile: Contains two nitrile groups but lacks the prop-1-en-1-yl group.

    (E)-Prop-1-en-1-yl propanedithioate: Contains a similar prop-1-en-1-yl group but with different functional groups.

Properties

CAS No.

59707-13-0

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

2-prop-1-enylpropanedinitrile

InChI

InChI=1S/C6H6N2/c1-2-3-6(4-7)5-8/h2-3,6H,1H3

InChI Key

JPZSPLLXMCDSED-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C#N)C#N

Origin of Product

United States

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